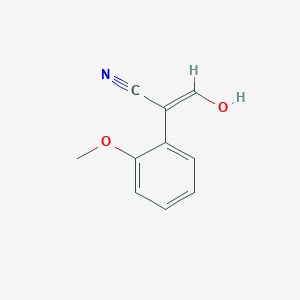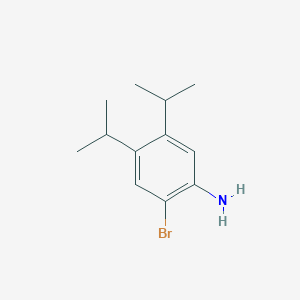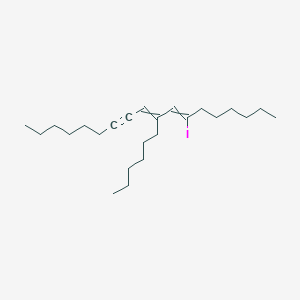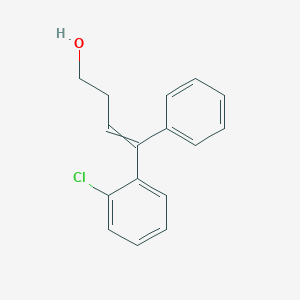
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol is an organic compound that belongs to the class of phenylbutenols It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with phenylacetylene in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent.
Major Products Formed
Oxidation: 4-(2-Chlorophenyl)-4-phenylbutan-3-one
Reduction: 4-(2-Chlorophenyl)-4-phenylbutanol
Substitution: 4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-ol
Scientific Research Applications
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-1-ol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
4-(2-Bromophenyl)-4-phenylbut-3-en-1-ol: Contains a bromine atom instead of chlorine, which may affect its reactivity and applications.
4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-ol: Contains a methoxy group instead of chlorine, leading to different chemical behavior.
Uniqueness
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol is unique due to the presence of both chlorophenyl and phenyl groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
823175-32-2 |
|---|---|
Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C16H15ClO/c17-16-11-5-4-9-15(16)14(10-6-12-18)13-7-2-1-3-8-13/h1-5,7-11,18H,6,12H2 |
InChI Key |
YARIZMCPKNDYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
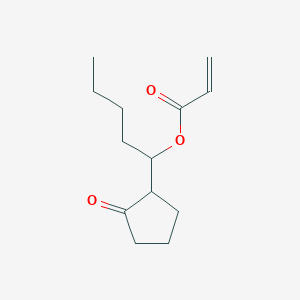
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
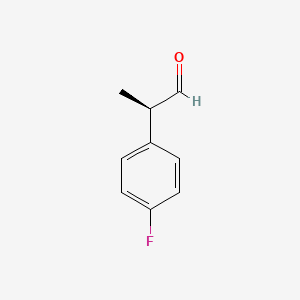
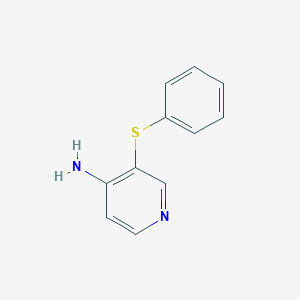
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
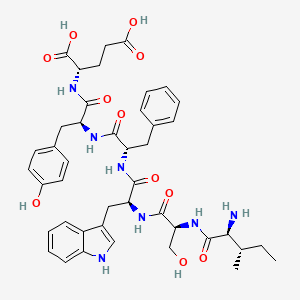
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
